Lanasol yellow 4G

Descripción

Propiedades

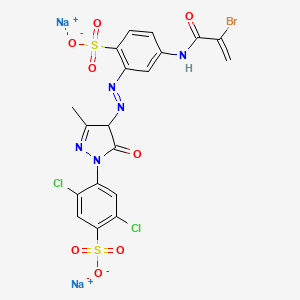

Fórmula molecular |

C19H12BrCl2N5Na2O8S2 |

|---|---|

Peso molecular |

699.2 g/mol |

Nombre IUPAC |

disodium;4-[4-[[5-(2-bromoprop-2-enoylamino)-2-sulfonatophenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]-2,5-dichlorobenzenesulfonate |

InChI |

InChI=1S/C19H14BrCl2N5O8S2.2Na/c1-8(20)18(28)23-10-3-4-15(36(30,31)32)13(5-10)24-25-17-9(2)26-27(19(17)29)14-6-12(22)16(7-11(14)21)37(33,34)35;;/h3-7,17H,1H2,2H3,(H,23,28)(H,30,31,32)(H,33,34,35);;/q;2*+1/p-2 |

Clave InChI |

JVURCOFLRNSPQI-UHFFFAOYSA-L |

SMILES canónico |

CC1=NN(C(=O)C1N=NC2=C(C=CC(=C2)NC(=O)C(=C)Br)S(=O)(=O)[O-])C3=CC(=C(C=C3Cl)S(=O)(=O)[O-])Cl.[Na+].[Na+] |

Origen del producto |

United States |

Foundational & Exploratory

Lanasol Yellow 4G: A Technical Guide to its Mechanism of Action in Biological Staining

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lanasol Yellow 4G is a reactive azo dye featuring an α-bromoacrylamide functional group.[1] While its primary established application lies in the textile industry for the dyeing of wool and silk, its chemical properties suggest a strong potential for use as a covalent biological stain for proteins.[2] This technical guide provides an in-depth exploration of the core mechanism of action of this compound, detailing its chemical reactivity towards amino acid residues. Based on the well-understood chemistry of α-bromoacrylamide dyes, this document outlines a putative mechanism for its application in biological staining and provides a hypothetical experimental protocol for the labeling of proteins in a research setting.

Introduction to this compound

This compound, also known as C.I. Reactive Yellow 39, is a green-light yellow powder soluble in water.[1][3] It belongs to the single azo class of dyes and is characterized by the presence of an α-bromoacrylamide group, which confers its reactive properties.[2][3] This reactive moiety allows the dye to form stable, covalent bonds with nucleophilic functional groups present in proteins.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Formula | C₁₉H₁₂BrCl₂N₅Na₂O₈S₂ | [3][4][5][6][7] |

| Molecular Weight | 699.25 g/mol | [3][4][5][6][7] |

| CAS Number | 12226-61-8 | [3] |

| Class | Reactive Azo Dye | [1][3] |

| Reactive Group | α-bromoacrylamide | [2] |

Core Mechanism of Action: Covalent Protein Labeling

The fundamental mechanism of action of this compound as a biological stain is its ability to act as an electrophile and react with nucleophilic side chains of amino acids within proteins, forming a stable covalent bond. This reaction is characteristic of α-bromoacrylamide dyes.[2]

The reaction proceeds via a nucleophilic substitution or a Michael-type addition reaction, where a nucleophilic group from an amino acid residue attacks the electrophilic carbon of the α-bromoacrylamide moiety. This results in the formation of a stable thioether or amine linkage between the dye and the protein.

Signaling Pathway of Covalent Modification

Caption: Covalent modification of a protein by this compound.

Specificity for Amino Acid Residues

The α-bromoacrylamide group of this compound is expected to react with several nucleophilic amino acid side chains. The reactivity is pH-dependent, with different groups being more reactive at specific pH ranges.

-

Cysteine (Thiol Group): The thiol group of cysteine is a potent nucleophile and is expected to be highly reactive with the α-bromoacrylamide moiety, forming a stable thioether bond.

-

Lysine (B10760008) (Primary Amine Group): The ε-amino group of lysine is another primary target for covalent modification.

-

Histidine (Imidazole Group): The imidazole (B134444) ring of histidine can also act as a nucleophile in this reaction.

Experimental Protocol for Biological Staining (Hypothetical)

Workflow for Protein Labeling

Caption: A generalized workflow for covalent protein labeling.

Detailed Methodology

-

Preparation of Protein Solution:

-

Dissolve the target protein in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a concentration of 1-10 mg/mL.

-

The pH of the buffer should be optimized for the reaction, typically between 4.5 and 6.5 to ensure the stability of the dye's reactive group and the protonation state of the target amino acid residues.[2]

-

-

Preparation of this compound Stock Solution:

-

Prepare a stock solution of this compound in a water-miscible organic solvent (e.g., dimethylformamide or dimethyl sulfoxide) at a concentration of 1-10 mM.

-

-

Labeling Reaction:

-

Add the this compound stock solution to the protein solution at a molar ratio of dye to protein ranging from 5:1 to 20:1.

-

Incubate the reaction mixture for 1-2 hours at room temperature or 4°C, with gentle stirring and protected from light.

-

-

Quenching the Reaction:

-

Stop the reaction by adding a quenching reagent that contains a high concentration of a nucleophile, such as Tris buffer or β-mercaptoethanol, to a final concentration of 20-50 mM.

-

-

Purification of the Labeled Protein:

-

Remove the unreacted dye and quenching reagent by size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis against a suitable buffer.

-

-

Characterization of the Labeled Protein:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the labeled protein at the absorbance maximum of the dye (around 400 nm for this compound) and at 280 nm for the protein.[3]

-

Data Presentation

The following table summarizes the key parameters for a hypothetical protein labeling experiment.

| Parameter | Recommended Range | Notes |

| Protein Concentration | 1-10 mg/mL | Higher concentrations can improve labeling efficiency. |

| Dye:Protein Molar Ratio | 5:1 to 20:1 | The optimal ratio should be determined empirically. |

| Reaction pH | 4.5 - 6.5 | Balances dye stability and nucleophile reactivity. |

| Incubation Time | 1 - 2 hours | Longer times may be needed at lower temperatures. |

| Incubation Temperature | 4°C to Room Temperature | Lower temperatures can reduce protein degradation. |

Conclusion

This compound possesses the necessary chemical attributes of a reactive dye to be a valuable tool for the covalent labeling of proteins in biological research. Its α-bromoacrylamide group allows for the formation of stable, covalent bonds with key amino acid residues. While its application in biological staining is not yet widely documented, the principles of its reactivity are well-established in the context of textile dyeing. The proposed mechanism and experimental framework in this guide provide a solid foundation for researchers to explore the potential of this compound as a novel biological stain. Further research is warranted to fully characterize its fluorescent properties, specificity, and efficacy in various biological applications.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. Dark Dyes–Bright Complexes: Fluorogenic Protein Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. This compound 70247-70-0 | MCE [medchemexpress.cn]

- 7. biocat.com [biocat.com]

Lanasol Yellow 4G: Absence of Evidence in Cell Biology Applications

Despite a comprehensive review of available scientific literature and product specifications, there is currently no documented use of Lanasol Yellow 4G in the field of cell biology. This reactive dye, identified by CAS Number 70247-70-0 and also known as C.I. Reactive Yellow 39, is primarily designed and utilized for industrial textile applications, particularly for dyeing wool fibers.

While product descriptions from various chemical suppliers categorize this compound as a multifunctional dye and broadly mention the general use of dyes in biological research, no specific examples, experimental protocols, or quantitative data could be retrieved that detail its application for cellular analysis.[1][2][3][4][5][6] General statements from suppliers suggest that dyes are tools for observing cellular structures, tracking biomolecules, and evaluating cell functions; however, these appear to be blanket statements for the entire category of dyes rather than specific functionalities of this compound.

Investigations into dedicated research databases and scientific publications yielded no studies employing this compound for common cell biology techniques such as:

-

Cell Staining: No protocols or mentions of its use as a vital or non-vital stain for visualizing cells or subcellular components.

-

Fluorescent Microscopy: No data on its fluorescent properties in a biological context or its application as a fluorescent probe.

-

Flow Cytometry: No indication of its use as a fluorescent marker for cell sorting or analysis.

-

Molecular Labeling: No evidence of its use to label proteins, nucleic acids, or other biomolecules for detection or tracking.

The available research on this compound is predominantly focused on its chemical properties, its application in the textile industry, and, notably, on methods for its removal from industrial wastewater due to its nature as a pollutant.[7][8][9] Toxicological information is available in the context of occupational health and safety but does not extend to its use as a biological research tool.[10]

References

- 1. biocat.com [biocat.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.cn [medchemexpress.cn]

- 6. medchemexpress.com [medchemexpress.com]

- 7. ewa-online.eu [ewa-online.eu]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound MSDS CasNo.70247-70-0 [m.lookchem.com]

Lanasol Yellow 4G: A Technical Guide to its Reactive Dyeing Principle

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core principles governing the application of Lanasol Yellow 4G, an α-bromoacrylamide reactive dye, with a primary focus on its interaction with wool fibers. The content herein is curated for a scientific audience, emphasizing the chemical mechanisms, quantitative performance data, and detailed experimental methodologies.

Introduction: The Chemistry of Lanasol Reactive Dyes

Lanasol dyes represent a class of reactive dyes characterized by the presence of an α-bromoacrylamide or α,β-dibromopropionylamide reactive group.[1] These dyes are renowned for their ability to form stable, covalent bonds with nucleophilic groups present in protein fibers such as wool and silk, resulting in excellent wet fastness properties.[1][2] this compound (C.I. Reactive Yellow 39) is a prominent member of this family, valued for its bright, greenish-yellow shade and high performance.

The reactive moiety, the α-bromoacrylamide group, is the cornerstone of the Lanasol dye system. The covalent bond formation with the fiber is primarily achieved under acidic to neutral pH conditions, typically ranging from pH 4.5 to 6.5, which is advantageous for preserving the integrity of the wool fiber.[1]

The Reaction Mechanism with Wool Fiber

The fixation of this compound onto wool is a complex process involving both nucleophilic substitution and nucleophilic addition reactions. The primary reactive sites within the wool fiber are the sulfhydryl (-SH) groups of cysteine residues and the amino (-NH2) groups of lysine (B10760008) residues, as well as the N-terminal amino groups of the polypeptide chains.

The proposed reaction pathways are as follows:

-

Nucleophilic Substitution: A direct replacement of the bromine atom on the α-carbon of the reactive group by a nucleophilic group from the wool fiber (e.g., -S- or -NH-). This reaction results in the liberation of a bromide ion.

-

Nucleophilic Addition (Michael Addition): An addition reaction across the activated carbon-carbon double bond of the acrylamide (B121943) group. This mechanism is also a significant contributor to the covalent fixation of the dye.

The interplay between these two mechanisms is influenced by factors such as pH, temperature, and the specific nucleophile involved.

Quantitative Performance Data

The efficiency of a reactive dye is determined by its exhaustion (the amount of dye that moves from the dyebath to the fiber) and its fixation (the percentage of the exhausted dye that covalently bonds with the fiber). The following tables summarize key quantitative data related to the performance of this compound and other α-bromoacrylamide reactive dyes.

| Parameter | Condition | This compound | Lanasol Red 6G | Lanasol Blue 3G |

| Exhaustion (%) | Distilled Water | High | High | High |

| Simulated Seawater | High | High | High | |

| Fixation (%) | Distilled Water | High | High | High |

| Simulated Seawater | High | High | High |

| Parameter | Condition | Value |

| Fixation Efficiency (%) | Microwave Dyeing (1 min, no sodium bisulphite) | 56.7 |

| Fixation Efficiency (%) | Microwave Dyeing (3 min, no sodium bisulphite) | 67.8 |

| Fixation Efficiency (%) | Boiling Dyebath (pH 5, 3% owf) | 96 |

| Fastness Property | Standard | Rating (1-5 Scale) |

| Wash Fastness (Color Change) | ISO 105-C06/C2S (60°C) | 4-5 |

| Wash Fastness (Staining on Wool) | ISO 105-C06/C2S (60°C) | 4-5 |

| Wash Fastness (Staining on Cotton) | ISO 105-C06/C2S (60°C) | 4-5 |

| Light Fastness | - | Good to Excellent |

Experimental Protocols

Determination of Dye Fixation Efficiency (Spectrophotometric Method)

This protocol outlines the determination of the dye fixation efficiency on wool fabric using a spectrophotometer to measure the color strength (K/S value).

Materials and Equipment:

-

Wool fabric

-

This compound dye

-

Spectrophotometer with reflectance measurement capabilities

-

Dyeing apparatus (e.g., laboratory dyeing machine)

-

Acetic acid and sodium acetate (B1210297) for pH control

-

Non-ionic detergent

-

Water bath

-

Drying oven

Procedure:

-

Dyeing: Accurately weigh a sample of wool fabric and dye it with a known concentration of this compound (e.g., 2% on weight of fiber) in a laboratory dyeing machine. The dyeing is typically carried out at a liquor ratio of 40:1, with the pH adjusted to 5-6 using an acetic acid/sodium acetate buffer. The temperature is gradually raised to 85-95°C and maintained for 50-60 minutes.[3]

-

Rinsing: After dyeing, the fabric sample is thoroughly rinsed with cold water to remove loose dye.

-

Color Strength Measurement (Before Extraction): The rinsed and dried fabric sample is measured using a spectrophotometer to determine its K/S value, which is proportional to the amount of dye on the fiber (both covalently bound and physically adsorbed).

-

Extraction of Unfixed Dye: The dyed sample is then subjected to a rigorous extraction process to remove all non-covalently bonded dye. A common method is extraction with a 50% aqueous pyridine solution at 70°C for 30 minutes.[1]

-

Final Rinsing and Drying: Following extraction, the fabric sample is thoroughly rinsed with water and dried.

-

Color Strength Measurement (After Extraction): The K/S value of the extracted, rinsed, and dried fabric is measured again. This value represents the amount of covalently fixed dye.

-

Calculation of Fixation Efficiency: The fixation efficiency (F%) is calculated using the following formula:

F% = (K/S after extraction / K/S before extraction) x 100

Assessment of Wash Fastness (ISO 105-C06)

This protocol describes the standardized method for determining the color fastness of the dyed wool to domestic and commercial laundering.

Materials and Equipment:

-

Dyed wool specimen (100 mm x 40 mm)

-

Multifiber adjacent fabric (containing strips of common fibers like wool, cotton, nylon, polyester, acrylic, and acetate)

-

Launder-Ometer or a similar washing fastness tester

-

Stainless steel balls (6 mm diameter)

-

ECE reference detergent (without optical brightener)

-

Sodium perborate (B1237305) (if required by the specific test procedure)

-

Grey Scale for assessing color change and staining (ISO 105-A02 and ISO 105-A03)

-

Color matching cabinet

Procedure:

-

Specimen Preparation: A specimen of the this compound-dyed wool fabric is sewn together with a piece of multifiber adjacent fabric of the same dimensions.

-

Washing: The composite specimen is placed in a stainless steel container of the Launder-Ometer. The specified amount of detergent solution, water, and stainless steel balls are added. For the ISO 105-C06/C2S test, the conditions are typically a temperature of 60°C for a duration of 49 minutes.[4][5][6][7]

-

Rinsing and Drying: After the washing cycle, the composite specimen is removed, rinsed thoroughly with cold water, and squeezed. The stitching between the wool and the multifiber fabric is then removed, and the two pieces are dried separately in an oven at a temperature not exceeding 60°C.

-

Assessment: The dried wool specimen and the multifiber fabric are assessed in a color matching cabinet under standardized lighting.

-

Color Change: The change in color of the dyed wool specimen is evaluated by comparing it with an untreated sample using the Grey Scale for assessing color change. The rating is given on a scale of 1 (poor) to 5 (excellent).

-

Staining: The degree of staining on each of the fiber strips of the multifiber adjacent fabric is evaluated using the Grey Scale for assessing staining, also on a 1 to 5 scale.

-

Mandatory Visualizations

Caption: Reaction pathways of this compound with wool fiber.

Caption: Workflow for key experimental protocols.

References

- 1. sdc.org.uk [sdc.org.uk]

- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. ISO 105 C06 Color Fastness to Washing Test Method [darongtester.com]

- 7. textilelearner.net [textilelearner.net]

Lanasol Yellow 4G: A Technical Overview for Cellular Imaging Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanasol Yellow 4G is a reactive azo dye, also known as C.I. Reactive Yellow 39.[1] It is recognized as a multifunctional dye with broad applications, including in the textile industry for dyeing wool and silk.[2] While its use in biological research is mentioned, particularly for observing cellular structures, tracking biomolecules, and assessing cell functions, specific applications in fluorescence microscopy are not well-documented in scientific literature.[2][3][4][5][6][7] This guide provides a summary of the available technical data for this compound and outlines general principles for its potential evaluation as a fluorescent probe in microscopy.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is compiled from various chemical databases and supplier information.

| Property | Value | Source(s) |

| Chemical Name | disodium 4-[4-[5-(2-bromoprop-2-enoylamino)-2-sulfonato-phenyl]azo-3-methyl-5-oxo-4H-pyrazol-1-yl]-2,5-dichloro-benzenesulfonate | [8] |

| CAS Number | 70247-70-0 | [7][9] |

| Molecular Formula | C₁₉H₁₂BrCl₂N₅Na₂O₈S₂ | [1][7] |

| Molecular Weight | 699.25 g/mol | [1][7] |

| Appearance | Yellow powder | [10] |

| Solubility | Soluble in water | [1] |

| Absorbance Maximum (λmax) | 400 nm | [11] |

Fluorescence Properties and Considerations for Microscopy

For a dye to be effective in fluorescence microscopy, it must exhibit several key characteristics:

-

A high molar extinction coefficient at the excitation wavelength.

-

A significant fluorescence quantum yield , which is the ratio of emitted photons to absorbed photons.

-

A well-defined Stokes shift , the difference between the excitation and emission maxima, to allow for effective separation of excitation and emission signals.

-

High photostability to resist photobleaching during image acquisition.

-

Low cytotoxicity to ensure cell viability during live-cell imaging.

-

Specificity for the target of interest within a cell or tissue.

Experimental Protocols: A General Framework for Evaluation

Given the lack of established protocols for using this compound in fluorescence microscopy, researchers would need to undertake a systematic evaluation. The following outlines a general workflow for characterizing a novel fluorescent probe.

Caption: A generalized workflow for evaluating a novel fluorescent dye for microscopy.

1. Photophysical Characterization:

-

Spectroscopy: Measure the absorbance and fluorescence spectra using a spectrophotometer and a spectrofluorometer to determine the precise excitation and emission maxima.

-

Quantum Yield Measurement: Determine the fluorescence quantum yield relative to a known standard (e.g., quinine (B1679958) sulfate).

-

Photostability Assay: Expose the dye to continuous excitation light and measure the decay in fluorescence intensity over time.

2. Cellular Staining Protocol Development:

-

Cell Culture: Prepare the desired cell line for staining.

-

Dye Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) and dilute to a range of working concentrations.

-

Staining: Incubate cells with different concentrations of the dye for varying durations to determine the optimal conditions for signal-to-noise ratio.

-

Washing: Wash the cells to remove unbound dye.

-

Imaging: Mount the stained cells and image using a fluorescence microscope equipped with appropriate filters based on the determined excitation and emission spectra.

3. Cytotoxicity Assessment:

-

Treat cells with a range of this compound concentrations.

-

Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the concentration at which the dye becomes toxic to the cells.

Signaling Pathways and Biological Interactions

Currently, there is no information available in the scientific literature detailing any specific signaling pathways or biological interactions involving this compound. As a reactive dye, it contains a reactive group that can form covalent bonds with nucleophilic groups in proteins and other biomolecules.[1] This suggests it may act as a non-specific stain, but its utility for targeted labeling would require further investigation and potential chemical modification.

Conclusion

This compound is a reactive azo dye with limited documented application in fluorescence microscopy. While its general use in biological research is suggested, the critical data required for its implementation as a fluorescent probe, including its emission spectrum and specific cellular targets, are not publicly available. The information and general protocols provided here are intended to serve as a foundational guide for researchers interested in exploring the potential of this compound for cellular imaging. A thorough characterization of its photophysical properties and cellular interactions is a necessary first step to validate its use in this context.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Labeling Microplastics with Fluorescent Dyes for Detection, Recovery, and Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Pyrylazo Dye: A Novel Azo Dye Structure with Photoinduced Proton Release and Highlighted Photophysical Properties in Biological Media - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. This compound, 70247-70-0, [chemnet.com]

- 9. This compound | C19H14BrCl2N5NaO8S2 | CID 156595395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. research.manchester.ac.uk [research.manchester.ac.uk]

- 11. Adsorption and Photodegradation of this compound in Aqueous Solution by Natural Zeolite Treated by CO2-Laser Radiation [mdpi.com]

Lanasol Yellow 4G: A Technical Guide to Its Spectral Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the spectral properties of Lanasol Yellow 4G, a multifunctional reactive azo dye. The information herein is intended to support researchers and professionals in the fields of life sciences and drug development in understanding and utilizing the optical characteristics of this compound.

Core Spectral Properties

Absorption Characteristics

The primary spectral characteristic of this compound is its maximum absorption wavelength (λmax) in the visible region.

| Parameter | Value | Solvent/Conditions |

| Maximum Absorption Wavelength (λmax) | 400 nm[2] | Aqueous Solution |

| Molar Extinction Coefficient (ε) | Data not available | - |

Experimental Protocols

The determination of the maximum absorption wavelength of this compound can be achieved through standard spectrophotometric methods.

Protocol: Determination of Maximum Absorption Wavelength (λmax)

This protocol outlines the experimental procedure for measuring the λmax of this compound in an aqueous solution.

1. Materials and Equipment:

- This compound dye

- Milli-Q water (or other high-purity water)

- UV/Visible Spectrophotometer

- Volumetric flasks

- Pipettes

- Cuvettes

2. Procedure:

- Stock Solution Preparation: Prepare a stock solution of this compound in Milli-Q water. The concentration should be accurately known.

- Serial Dilutions: Prepare a series of dilutions from the stock solution to various concentrations.

- Spectrophotometric Measurement:

- Calibrate the UV/Visible spectrophotometer using Milli-Q water as a blank.

- Measure the absorbance of each diluted solution across a wavelength range (e.g., 300-600 nm) to identify the wavelength of maximum absorbance (λmax).[2]

- Data Analysis: Plot absorbance versus wavelength. The peak of this spectrum corresponds to the λmax. A calibration curve can be constructed by plotting absorbance at λmax against the concentration of the dye solutions.[2]

Visualizing the Experimental Workflow

The following diagram illustrates the workflow for determining the spectral properties of this compound.

Fluorescence Properties

Currently, there is no publicly available data on the fluorescence properties of this compound, including its excitation and emission spectra, quantum yield, or fluorescence lifetime. Further experimental investigation is required to characterize these aspects of the dye.

References

Lanasol Yellow 4G: Uncharted Territory in Molecular Biology Applications

Despite its classification as a multifunctional dye with potential applications in biological research, a comprehensive review of scientific literature reveals a significant lack of specific, documented uses of Lanasol Yellow 4G within the field of molecular biology. While product descriptions from various chemical suppliers suggest its utility in observing cellular structures and tracking biomolecules, there is a notable absence of published research detailing its mechanism of action, experimental protocols, or any associated signaling pathways in a biological context.

This compound is broadly categorized as a fluorescent dye, a class of molecules essential for a wide range of biological experiments.[1][2] Dyes in this category are generally employed to analyze cell structures, monitor biomolecules, assess cell functions, and differentiate cell types.[1][3][4] However, the specific protocols, quantitative data, and mechanistic insights that are crucial for researchers, scientists, and drug development professionals are not available for this compound in the context of molecular biology.

Current research predominantly focuses on the environmental impact of this compound, particularly its removal from industrial wastewater through methods such as adsorption and photodegradation.[5][6][7][8] These studies provide detailed experimental setups for environmental remediation but do not offer any information on its application as a tool in molecular or cellular biology.

General Properties

While specific data on its use in biological systems is unavailable, the general chemical and physical properties of this compound are documented by suppliers.

| Property | Value | Source |

| CAS Number | 70247-70-0 | [9][2] |

| Molecular Formula | C₁₉H₁₂BrCl₂N₅Na₂O₈S₂ | [9][2] |

| Molecular Weight | 699.25 g/mol | [9][2] |

Potential vs. Documented Applications

The generic description of this compound as a "multifunctional dye" suggests potential for a variety of applications in a research setting.[1][2][3][4] However, without published studies, any discussion of its use in molecular biology remains speculative. For a dye to be effectively utilized in this field, researchers would require detailed information on:

-

Excitation and Emission Spectra: To determine the appropriate light sources and filters for fluorescence microscopy or flow cytometry.

-

Quantum Yield and Photostability: To understand the brightness and stability of the dye under experimental conditions.

-

Cell Permeability and Toxicity: To ascertain its ability to enter living cells and its potential to interfere with biological processes.

-

Specificity of Staining: To identify which cellular components or biomolecules it may bind to.

At present, this critical information is not available in the scientific literature.

Conclusion

For researchers, scientists, and drug development professionals, the utility of a chemical compound is contingent on a robust body of evidence supporting its application. In the case of this compound, while its chemical identity is known, its role in molecular biology is currently undefined. The absence of specific experimental protocols, quantitative data, and visualizations of its interactions within biological systems means that it cannot be recommended as a tool for molecular biology research at this time. The scientific community has yet to publish findings that would enable the creation of an in-depth technical guide for its use in this field. Therefore, professionals seeking a fluorescent dye for molecular biology applications should consider well-documented and validated alternatives.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Adsorption and Photodegradation of this compound in Aqueous Solution by Natural Zeolite Treated by CO2-Laser Radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, 70247-70-0, [chemnet.com]

- 7. This compound 70247-70-0 | MCE [medchemexpress.cn]

- 8. Superior properties of CellTrace Yellow™ as a division tracking dye for human and murine lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biocat.com [biocat.com]

Lanasol yellow 4G safety and handling guidelines for labs

An In-depth Technical Guide to the Safe Handling of Lanasol Yellow 4G in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling protocols for this compound (C.I. Reactive Yellow 39), a reactive azo dye utilized in various laboratory applications. Adherence to these guidelines is crucial to ensure the safety of laboratory personnel and the integrity of research outcomes.

Chemical and Physical Properties

This compound is a yellow powder with no discernible odor.[1] Key physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 70247-70-0 | [1][2] |

| Molecular Formula | C19H12BrCl2N5Na2O8S2 | [2] |

| Molecular Weight | 699.25 g/mol | [2][3] |

| Appearance | Yellow powder with no odor | [1] |

| Solubility in Water | 100 g/L at 30°C; 100 g/L at 90°C | [1][4] |

| pH Value | 7.5 - 9 (in a 1 g/L aqueous solution) | [1] |

| Decomposition Temperature | > 200°C | [1] |

| Ignition Temperature | > 400°C | [1] |

Toxicological Data

This compound presents certain health hazards that necessitate careful handling. The primary concerns are skin and respiratory sensitization.[1][5]

| Endpoint | Result | Species | Method |

| Acute Oral Toxicity (LD50) | > 2000 mg/kg | Rat | Not Specified |

| Eye Irritation | Non-irritant | Rabbit | EC 83 |

| Skin Irritation | Non-irritant | Rabbit | EC 83 |

| Skin Sensitization | Sensitizing | Guinea Pig | OECD 406 |

| Respiratory Sensitization | May cause sensitization by inhalation | Not Specified | Not Specified |

| Dermal Toxicity (LD50) | Data not available | - | - |

| Inhalation Toxicity (LC50) | Data not available | - | - |

Exposure Limits:

-

A Time-Weighted Average (TWA) of 0.1 mg/m³ is recommended by C.I.A - U.K.[1]

Experimental Protocol: Preparation of a this compound Stock Solution

This protocol outlines a standard procedure for preparing a stock solution of this compound in a laboratory setting.

Materials:

-

This compound powder

-

Distilled or deionized water

-

Appropriate volumetric flasks and caps

-

Magnetic stirrer and stir bars or shaker

-

Weighing paper or boat

-

Spatula

Procedure:

-

Preparation: Don all required Personal Protective Equipment (PPE) as outlined in the handling workflow. Ensure the chemical fume hood is operational.

-

Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder using a clean spatula and weighing paper/boat. Avoid creating dust.

-

Dissolving:

-

Transfer the weighed powder to a volumetric flask of the appropriate size.

-

Add a small amount of distilled/deionized water to the flask to wet the powder and form a slurry. This prevents clumping.

-

Gradually add more water, swirling the flask to dissolve the dye.

-

Once the powder is mostly dissolved, place a magnetic stir bar in the flask and place it on a magnetic stirrer, or cap the flask and place it on a shaker until the dye is fully dissolved.

-

Fill the flask to the calibration mark with water.

-

-

Storage: Cap the volumetric flask securely, label it clearly with the chemical name, concentration, date of preparation, and your initials. Store in a cool, dry, and dark place away from incompatible materials.

Diagrams

Standard Laboratory Handling Workflow for this compound

Caption: Standard laboratory workflow for handling this compound.

Emergency Procedures for Accidental Exposure to this compound

Caption: Emergency procedures for accidental exposure to this compound.

Safe Handling and Storage

Engineering Controls:

-

Work with this compound powder in a well-ventilated area, preferably in a chemical fume hood or a downdraught weighing booth to minimize dust inhalation.[1]

Personal Protective Equipment (PPE):

-

Gloves: Wear impervious gloves, such as long PVC gloves.[1]

-

Eye Protection: Safety glasses with side shields or a face shield are mandatory.[1]

-

Body Protection: A lab coat or overalls should be worn.[1]

-

Respiratory Protection: If working outside of a fume hood or if dust is generated, a suitable dust mask or respirator should be used.[1]

Storage:

-

Store in a cool, dry area with adequate ventilation.[1]

-

Keep containers tightly closed when not in use.[1]

Spill and Waste Disposal

Spill Response:

-

In case of a spill, wear the appropriate PPE.

-

Dampen the spilled powder to avoid creating dust.[1]

-

Scoop the material into a labeled container for chemical waste disposal.[1]

-

Avoid allowing the substance to enter waterways, sewers, or drains.[1]

Waste Disposal:

-

Dispose of all waste, including contaminated containers, as chemical waste in accordance with local, state, and federal regulations.[1]

-

Incineration is a suitable disposal method. Landfill is not recommended.[1]

First Aid Measures

-

In case of skin contact: Wash the affected area with soap and plenty of running water and remove contaminated clothing. Seek medical attention.[1]

-

In case of eye contact: Immediately rinse with cool, clean running water for at least 15 minutes. Seek medical attention.[1]

-

If inhaled: Move the individual to fresh air and let them rest. If symptoms such as wheezing, shortness of breath, or asthma occur, seek immediate medical attention.[1]

-

If swallowed: Wash out the mouth with water and drink plenty of water. Seek medical advice.[1]

Advice to Doctor: Treat symptomatically. No specific antidote is known.[1]

References

Lanasol Yellow 4G: A Technical Guide on its Potential as a Research Dye

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lanasol Yellow 4G, a monoazo reactive dye developed by Ciba in 1966, has a long history of use in the textile industry for its vibrant color and high fastness on wool and silk.[1] While its primary application has been industrial, its inherent chemical properties, particularly the presence of an α-bromoacrylamide reactive group, suggest a potential for repurposing as a research dye for bioconjugation. This technical guide provides a comprehensive overview of the discovery, chemical properties, and a theoretical framework for the development of this compound as a research dye for labeling proteins and other biomolecules. This document outlines its chemical synthesis, known spectroscopic data, and proposes experimental protocols for its use in a research setting.

Discovery and Development

This compound (C.I. Reactive Yellow 39) was commercially introduced by Ciba (later Ciba-Geigy) in 1966 as part of the Lanasol range of reactive dyes.[1] These dyes were designed to form covalent bonds with fibers, providing excellent wash and light fastness. This compound is a single azo dye, characterized by the presence of an α-bromoacrylamide group, which is responsible for its reactivity.[1][2]

The synthesis of this compound involves a two-step process:

-

Diazotization: 2-Amino-4-(2-bromoacrylamido)benzenesulfonic acid is treated with a source of nitrous acid to form a diazonium salt.

-

Azo Coupling: The resulting diazonium salt is then reacted with 2,5-Bichloro-4-(3-methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid to form the final this compound molecule.[2]

Chemical and Physical Properties

This compound is a green-light yellow powder with good solubility in water.[2] Its chemical structure and properties are summarized in the table below.

| Property | Value |

| Chemical Name | disodium 4-[4-[5-(2-bromoprop-2-enoylamino)-2-sulfonato-phenyl]azo-3-methyl-5-oxo-4H-pyrazol-1-yl]-2,5-dichloro-benzenesulfonate |

| C.I. Name | Reactive Yellow 39 |

| CAS Number | 70247-70-0 |

| Molecular Formula | C₁₉H₁₂BrCl₂N₅Na₂O₈S₂ |

| Molecular Weight | 699.25 g/mol |

| Reactive Group | α-bromoacrylamide |

| Absorption Maximum (λmax) | 400 nm[3] |

| Emission Maximum (λem) | Not reported in scientific literature |

| Molar Extinction Coefficient (ε) | Not reported in scientific literature |

| Quantum Yield (Φ) | Not reported in scientific literature |

Potential as a Research Dye: The Chemistry of Bioconjugation

The utility of a dye in research, particularly in fluorescence-based applications, hinges on its ability to be covalently attached to a biomolecule of interest, a process known as bioconjugation. The α-bromoacrylamide reactive group of this compound provides a chemical handle for such conjugation. This group can react with nucleophilic side chains of amino acids in proteins, primarily the thiol group of cysteine and the amino group of lysine (B10760008).

The reaction with cysteine is proposed to occur via a Michael addition, while the reaction with lysine can also proceed through a similar mechanism. This covalent bond formation allows for the stable labeling of proteins for subsequent visualization and analysis.

Below is a diagram illustrating the potential reaction pathways for the conjugation of this compound to cysteine and lysine residues in a protein.

References

Methodological & Application

Application Notes and Protocols for Covalent Labeling of Antibodies with Lanasol Yellow 4G

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanasol Yellow 4G is a reactive dye containing an α-bromoacrylamide functional group, making it suitable for the covalent labeling of proteins, particularly antibodies. This labeling technology is instrumental in a variety of biological assays, including immunofluorescence, flow cytometry, and enzyme-linked immunosorbent assays (ELISA), enabling the detection and quantification of specific antigens. The α-bromoacrylamide group primarily reacts with sulfhydryl groups of cysteine residues within the antibody structure, forming a stable thioether bond. This application note provides a detailed protocol for the covalent labeling of antibodies with this compound, including antibody preparation, conjugation, and purification of the resulting labeled antibody.

Principle of Reaction

The covalent labeling of antibodies with this compound is a two-step process. First, the disulfide bonds within the antibody, particularly in the hinge region, are partially reduced to generate free sulfhydryl (-SH) groups. This is a critical step as the α-bromoacrylamide moiety of this compound is highly reactive towards these free thiols. The subsequent step involves the nucleophilic attack of the thiolate anion on the β-carbon of the acrylamide, leading to the formation of a stable covalent thioether linkage. The reaction is most efficient at a neutral to slightly alkaline pH (7.0-7.5) to ensure the availability of the nucleophilic thiolate while minimizing potential side reactions with other amino acid residues such as lysine.

Materials and Reagents

-

Antibody to be labeled (e.g., IgG)

-

This compound

-

Reducing agent (e.g., Tris(2-carboxyethyl)phosphine hydrochloride - TCEP)

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4

-

Quenching Reagent: 2-Mercaptoethanol (B42355) or N-acetyl-cysteine

-

Purification column (e.g., size-exclusion chromatography column)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Spectrophotometer

Experimental Protocols

Antibody Preparation and Reduction

-

Antibody Solution Preparation : Prepare a solution of the antibody in Reaction Buffer at a concentration of 1-10 mg/mL.

-

Reduction of Disulfide Bonds :

-

Prepare a fresh solution of the reducing agent (e.g., 10 mM TCEP in Reaction Buffer).

-

Add the reducing agent to the antibody solution to a final concentration of 1-10 mM. The optimal concentration may need to be determined empirically for each antibody.

-

Incubate the mixture at room temperature for 30-60 minutes.

-

This compound Labeling Reaction

-

Dye Solution Preparation : Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

-

Conjugation Reaction :

Quenching of the Reaction

-

Add a quenching reagent (e.g., 2-mercaptoethanol to a final concentration of 10 mM) to the reaction mixture to consume any unreacted this compound.

-

Incubate for 15-30 minutes at room temperature.

Purification of the Labeled Antibody

-

Separate the labeled antibody from the unreacted dye and other small molecules using a size-exclusion chromatography column pre-equilibrated with PBS.

-

Collect the fractions containing the labeled antibody, which typically elute first.

-

Monitor the elution profile by measuring the absorbance at 280 nm (for protein) and the maximum absorbance wavelength of this compound.

Determination of Degree of Labeling (DOL)

-

Measure the absorbance of the purified labeled antibody solution at 280 nm (A280) and at the maximum absorbance wavelength of this compound (λmax).

-

Calculate the concentration of the antibody and the dye using the Beer-Lambert law:

-

Concentration of Antibody (M) = [A280 - (Adye × CF)] / ε_antibody

-

Concentration of Dye (M) = Adye / ε_dye

-

Where CF is the correction factor for the dye's absorbance at 280 nm, and ε is the molar extinction coefficient.

-

-

-

Calculate the DOL:

-

DOL = (Concentration of Dye) / (Concentration of Antibody)

-

Quantitative Data Summary

| Parameter | Recommended Range/Value | Reference |

| Antibody Concentration | 1 - 10 mg/mL | General practice |

| Reducing Agent (TCEP) | 1 - 10 mM | General practice |

| Dye:Antibody Molar Ratio | 10:1 to 20:1 | [1][2] |

| Reaction pH | 7.0 - 7.5 | [1] |

| Reaction Time | 1 - 2 hours | [1][2] |

| Reaction Temperature | Room Temperature | [1][2] |

Visualizations

Caption: Workflow for covalent labeling of antibodies with this compound.

References

Application Notes and Protocols for Staining Mammalian Cells with Lanasol Yellow 4G

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanasol Yellow 4G, also known as C.I. Reactive Yellow 39, is a reactive fluorescent dye.[1][2] Its chemical structure includes an α-bromoacrylamide group, which allows it to form stable covalent bonds with primary amine groups on proteins.[3] This property makes it a potential candidate for labeling mammalian cells for various research applications, including fluorescence microscopy and flow cytometry. The dye exhibits a notable absorbance peak at approximately 400 nm, suggesting an optimal excitation wavelength in the violet range of the light spectrum. While traditionally used as a textile dye for wool and silk, its reactive nature opens possibilities for its use in biological staining.[1][4]

This document provides a detailed, step-by-step guide for the application of this compound for staining mammalian cells. The protocols are based on established methods for other amine-reactive fluorescent dyes and are intended as a starting point for experimental optimization.

Product Information

| Property | Value |

| Synonyms | C.I. Reactive Yellow 39, Itowol Yellow 4GK[1] |

| CAS Number | 70247-70-0[5] |

| Molecular Formula | C₁₉H₁₂BrCl₂N₅Na₂O₈S₂[5] |

| Molecular Weight | 699.25 g/mol [5] |

| Reactive Group | α-bromoacrylamide[3] |

| Absorbance Maximum (λmax) | ~400 nm |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

A critical step for reproducible staining is the correct preparation and storage of the dye stock solution.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes

-

Vortex mixer

Procedure:

-

Bring the this compound powder and anhydrous DMSO to room temperature.

-

Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in anhydrous DMSO.

-

Vortex the solution thoroughly to ensure the dye is completely dissolved.

-

Aliquot the stock solution into single-use microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C, protected from light and moisture.

Protocol 2: Staining of Mammalian Cells for Fluorescence Microscopy

This protocol outlines the general procedure for staining adherent or suspension mammalian cells with this compound. Optimization of the dye concentration and incubation time is crucial for achieving optimal staining with minimal cytotoxicity.

Materials:

-

Mammalian cells (adherent or in suspension)

-

This compound stock solution (10 mM in DMSO)

-

Phosphate-Buffered Saline (PBS), protein-free

-

Complete cell culture medium

-

Fluorescence microscope with appropriate filters (Excitation: ~400 nm)

Procedure:

-

Cell Preparation:

-

Adherent Cells: Seed cells on sterile coverslips in a petri dish or multi-well plate and culture until the desired confluency is reached.

-

Suspension Cells: Culture cells to the desired density and then pellet by centrifugation (e.g., 300 x g for 5 minutes).

-

-

Washing:

-

Adherent Cells: Gently aspirate the culture medium and wash the cells twice with pre-warmed, protein-free PBS.

-

Suspension Cells: Resuspend the cell pellet in protein-free PBS and centrifuge again. Repeat this wash step twice.

-

-

Staining Solution Preparation:

-

Prepare a working solution of this compound by diluting the 10 mM stock solution in protein-free PBS. A starting concentration range of 1-10 µM is recommended for initial optimization. It is critical to perform a titration to determine the optimal concentration for your specific cell type and application.

-

-

Staining:

-

Adherent Cells: Add a sufficient volume of the this compound working solution to cover the cells on the coverslip.

-

Suspension Cells: Resuspend the washed cell pellet in the this compound working solution.

-

Incubate the cells for 15-30 minutes at room temperature, protected from light. The optimal incubation time may vary and should be determined experimentally.

-

-

Washing:

-

Adherent Cells: Gently aspirate the staining solution and wash the cells three times with complete cell culture medium or PBS.

-

Suspension Cells: Pellet the cells by centrifugation, discard the supernatant, and resuspend the cells in complete cell culture medium or PBS. Repeat this wash step twice.

-

-

Imaging:

-

Mount the coverslips with stained adherent cells on a microscope slide.

-

Transfer a sample of the stained suspension cells to a microscope slide.

-

Image the cells using a fluorescence microscope equipped with a filter set appropriate for excitation around 400 nm. The emission wavelength should be determined empirically, but is expected to be in the green-yellow range of the spectrum.

-

Data Presentation

Table 1: Recommended Starting Conditions for Optimization

| Parameter | Recommended Range | Notes |

| Dye Concentration | 1 - 10 µM | Titration is essential to determine the optimal concentration that provides bright staining with minimal background and cytotoxicity. |

| Incubation Time | 15 - 30 minutes | Shorter incubation times may be sufficient and can help to reduce potential artifacts. |

| Incubation Temperature | Room Temperature | Staining at 4°C can be tested to potentially reduce internalization of the dye in live cells. |

| Staining Buffer | Protein-free PBS | The presence of protein in the buffer will lead to quenching of the reactive dye. |

Diagrams

Caption: Experimental workflow for staining mammalian cells with this compound.

Caption: Reaction mechanism of this compound with cellular proteins.

References

Application Notes: Lanasol Yellow 4G for Tracking Protein Localization in Live Cells

Introduction

Lanasol Yellow 4G, also known as Reactive Yellow 39, is a multifunctional reactive azo dye.[1][2] While traditionally used in the textile industry, its chemical structure contains a reactive group that presents a potential for bioconjugation, making it a candidate for fluorescently labeling proteins. This document outlines a potential application and hypothetical protocol for utilizing this compound to track protein localization in living cells. This approach is based on established principles of bioconjugation and live-cell imaging, as direct studies for this specific application are not currently available.

Principle

The core principle involves the covalent conjugation of this compound to a protein of interest (POI). The dye possesses a reactive group, likely the bromoacryl group, which can form a stable covalent bond with nucleophilic residues on the protein surface, such as cysteine or lysine. Once labeled, the fluorescent properties of this compound allow for the visualization and tracking of the POI's subcellular localization and dynamics in real-time using fluorescence microscopy.

Physicochemical Properties of this compound

A summary of the known properties of this compound is presented below.

| Property | Value | Reference |

| Chemical Formula | C₁₉H₁₂BrCl₂N₅Na₂O₈S₂ | [1][3][4] |

| Molecular Weight | 699.25 g/mol | [4] |

| CAS Number | 70247-70-0 | [4][5] |

| Appearance | Yellow Powder | [6] |

| Solubility | Soluble in water | [6] |

| Synonyms | Reactive Yellow 39 | [2] |

Experimental Protocols

1. Protocol for Covalent Labeling of Protein of Interest (POI) with this compound

This protocol describes the hypothetical steps for conjugating this compound to a purified protein.

Materials:

-

Purified Protein of Interest (POI) in a suitable buffer (e.g., PBS, pH 7.2-7.5)

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Desalting column (e.g., PD-10)

-

Reaction tubes

-

Spectrophotometer

Procedure:

-

Preparation of this compound Stock Solution:

-

Dissolve this compound in DMSO to a final concentration of 10 mM.

-

Store the stock solution at -20°C, protected from light.

-

-

Protein Preparation:

-

Ensure the purified POI is at a concentration of 1-5 mg/mL in a buffer free of primary amines (e.g., Tris) or thiols (e.g., DTT), as these will compete with the labeling reaction.

-

-

Conjugation Reaction:

-

Add a 10-20 fold molar excess of this compound stock solution to the protein solution. The optimal ratio may need to be determined empirically.

-

Incubate the reaction mixture for 1-2 hours at room temperature with gentle shaking, protected from light.

-

-

Removal of Unconjugated Dye:

-

Separate the labeled protein from the unconjugated dye using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

-

Collect the protein-containing fractions. Successful labeling will be indicated by a yellow color co-eluting with the protein.

-

-

Determination of Degree of Labeling (DOL):

-

Measure the absorbance of the labeled protein solution at 280 nm (for protein) and the maximum absorbance wavelength for this compound (to be determined empirically, likely in the 400-450 nm range).

-

Calculate the protein concentration and the DOL using the Beer-Lambert law. Note: The extinction coefficient for this compound conjugated to a protein will need to be determined.

-

2. Protocol for Live-Cell Imaging of this compound-Labeled Protein

This protocol outlines the introduction of the labeled protein into live cells and subsequent imaging.

Materials:

-

This compound-labeled POI

-

Cultured mammalian cells

-

Cell culture medium

-

Microscope coverslips or imaging dishes

-

Transfection reagent or microinjection setup

-

Fluorescence microscope with appropriate filter sets

Procedure:

-

Cell Preparation:

-

Plate cells on glass-bottom dishes or coverslips at an appropriate density and allow them to adhere overnight.

-

-

Introduction of Labeled Protein into Cells:

-

Option A: Microinjection: Directly inject the this compound-POI into the cytoplasm of the target cells. This method is precise but low-throughput.

-

Option B: Cell-Permeating Peptides (CPPs): Co-incubate the labeled protein with a CPP to facilitate its entry into the cells.

-

Option C: Lipofection: Use a suitable transfection reagent to deliver the labeled protein into the cells. This method's efficiency will depend on the protein and cell type.

-

-

Live-Cell Imaging:

-

After introducing the labeled protein, wash the cells with fresh, pre-warmed culture medium.

-

Mount the dish or coverslip onto the stage of a fluorescence microscope equipped with a live-cell imaging chamber to maintain physiological conditions (37°C, 5% CO₂).

-

Acquire images using a filter set appropriate for the excitation and emission spectra of this compound. Time-lapse imaging can be performed to track protein dynamics.

-

-

Data Analysis:

-

Analyze the acquired images to determine the subcellular localization of the POI. Co-localization with organelle-specific markers can be performed to identify specific compartments.[7]

-

Track the movement of fluorescent puncta over time to analyze protein dynamics.

-

Visualizations

Caption: Experimental workflow for protein tracking.

Caption: Hypothetical signaling pathway.

Considerations and Limitations

-

Cytotoxicity: The potential toxicity of this compound and its conjugate to live cells must be thoroughly evaluated.

-

Photostability: The photostability of this compound under prolonged laser exposure during time-lapse imaging is unknown and needs to be characterized.

-

Quantum Yield: The fluorescence quantum yield of the dye when conjugated to a protein is a critical factor for signal-to-noise and needs to be determined.

-

Specificity: The labeling reaction may not be specific to a single site on the protein, potentially leading to a heterogeneous population of labeled proteins.

-

Alternative Methods: Established methods for tracking protein localization in live cells, such as the use of fluorescent proteins (e.g., GFP)[] or specific labeling systems like HaloTag®[9], are generally more robust and specific. These methods avoid the need for protein purification and subsequent introduction into cells.

While this compound presents a theoretical possibility for labeling and tracking proteins in live cells due to its reactive nature, significant research and development would be required to validate this application. The protocols provided here are hypothetical and serve as a starting point for such an investigation. Researchers should carefully consider the limitations and compare this approach with existing, well-established methods for live-cell protein imaging.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound, 70247-70-0, [chemnet.com]

- 3. This compound | C19H14BrCl2N5NaO8S2 | CID 156595395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound MSDS CasNo.70247-70-0 [lookchem.com]

- 7. Live Cell Fluorescent Organelle Dyes [sigmaaldrich.com]

- 9. Cell Imaging [promega.com.au]

Application Notes and Protocols for Lanasol Yellow 4G in Flow Cytometry Analysis

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

These application notes and protocols are provided as a guideline for the potential use of Lanasol Yellow 4G in flow cytometry. As of the latest literature review, there are no specific published applications of this compound for flow cytometry analysis. The following information is based on the known chemical properties of this compound as a reactive dye and the general principles of viability staining in flow cytometry. It is crucial that researchers independently validate and optimize these protocols for their specific experimental conditions.

Introduction

This compound is a reactive azo dye containing an α-bromoacrylamide group.[1] This reactive group has the potential to form covalent bonds with primary amines, which are abundant in proteins.[2] In flow cytometry, amine-reactive dyes are frequently used to assess cell viability. The principle behind this application is the differential permeability of live and dead cells.

Live cells, with their intact cell membranes, are largely impermeable to these dyes. Therefore, only the primary amines on the cell surface are available to react, resulting in dim staining. In contrast, dead or dying cells have compromised cell membranes, allowing the dye to enter the cytoplasm and react with the abundant intracellular proteins. This leads to a significantly brighter fluorescent signal, enabling the discrimination of live and dead cell populations.[3][4][5]

The known absorbance maximum of this compound is approximately 400 nm, suggesting that it can be excited by the violet laser of a flow cytometer.[6] However, its emission spectrum is not documented in the available literature and would need to be determined empirically.

Data Presentation

Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₉H₁₄BrCl₂N₅NaO₈S₂ | |

| Molecular Weight | ~678.3 g/mol | |

| Appearance | Yellow Powder | |

| Absorbance Maximum (λmax) | ~400 nm | [6] |

| Reactive Group | α-bromoacrylamide | [2] |

Hypothetical Flow Cytometry Data Summary

The following table illustrates the expected results from a flow cytometry experiment using this compound as a viability dye.

| Population | This compound Staining | Expected Forward Scatter (FSC) | Expected Side Scatter (SSC) |

| Live Cells | Dim | Normal | Low |

| Dead Cells | Bright | Low to Normal | High |

| Debris | Variable | Low | Low |

Experimental Protocols

Protocol 1: Determination of Optimal Staining Concentration of this compound

Objective: To determine the optimal concentration of this compound for discriminating between live and dead cells.

Materials:

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS), protein-free

-

Cell suspension of interest (e.g., Jurkat cells)

-

Heat-killed or ethanol-treated cells (as a positive control for dead cells)

-

Flow cytometer with a violet laser (e.g., 405 nm)

Procedure:

-

Prepare a stock solution of this compound: Dissolve this compound in high-quality DMSO to a concentration of 1 mg/mL. Vortex to ensure it is fully dissolved.

-

Prepare cell suspensions:

-

Prepare a suspension of live cells at a concentration of 1 x 10⁶ cells/mL in protein-free PBS.

-

Prepare a suspension of dead cells by heating a separate aliquot of the cell suspension at 65°C for 10 minutes or by treating with 70% ethanol (B145695) for 10 minutes. Mix live and dead cells in a 1:1 ratio.

-

-

Titration of this compound:

-

Prepare a series of dilutions of the this compound stock solution in protein-free PBS. A suggested starting range is from 0.1 µg/mL to 10 µg/mL.

-

Add each concentration of the diluted dye to 1 mL of the mixed live/dead cell suspension.

-

-

Staining: Incubate the cells for 15-30 minutes at room temperature, protected from light.

-

Wash: Wash the cells twice with 2 mL of flow cytometry staining buffer (e.g., PBS with 2% FBS). Centrifuge at 300-400 x g for 5 minutes between washes.

-

Resuspend: Resuspend the cell pellet in 500 µL of flow cytometry staining buffer.

-

Data Acquisition: Acquire data on a flow cytometer using the violet laser for excitation. The emission should be collected using a filter appropriate for yellow fluorescence (e.g., 575/26 nm bandpass filter, although this needs to be optimized).

-

Analysis: Analyze the data to determine the concentration of this compound that provides the best separation between the live (dim) and dead (bright) cell populations.

Protocol 2: Viability Staining with this compound for Flow Cytometry

Objective: To stain a cell sample with this compound to exclude dead cells from analysis.

Materials:

-

This compound stock solution (as prepared in Protocol 1)

-

Cell suspension for analysis

-

Protein-free PBS

-

Flow cytometry staining buffer

-

Flow cytometer with a violet laser

Procedure:

-

Cell Preparation: Prepare a single-cell suspension of your experimental sample at a concentration of 1 x 10⁶ cells/mL in protein-free PBS.

-

Staining: Add the pre-determined optimal concentration of this compound to the cell suspension.

-

Incubation: Incubate for 15-30 minutes at room temperature, protected from light.

-

Wash: Wash the cells twice with 2 mL of flow cytometry staining buffer.

-

Antibody Staining (Optional): If performing subsequent antibody staining for cell surface markers, proceed with your established protocol.

-

Fixation and Permeabilization (Optional): If staining for intracellular targets, cells can be fixed and permeabilized after this compound staining.

-

Data Acquisition: Resuspend the cells in an appropriate volume of flow cytometry staining buffer and acquire data on the flow cytometer.

-

Gating Strategy: During analysis, create a gate to exclude the this compound-bright (dead) cells from your population of interest.

Visualizations

Proposed Mechanism of this compound in Viability Staining

Caption: Proposed mechanism of this compound for cell viability.

Experimental Workflow for Viability Staining

Caption: General workflow for cell viability staining.

References

Application Notes and Protocols for Lanasol Yellow 4G Staining of Fixed Tissue Samples

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Lanasol Yellow 4G is a reactive azo dye, traditionally used in the textile industry for dyeing protein fibers such as wool.[1][2] Its reactive nature suggests a potential for covalent binding to tissue components, which could provide a stable and permanent stain for histological analysis. Azo dyes are organic compounds characterized by the presence of one or more azo groups (—N=N—) and are widely used in histology to selectively color different components of cells and tissues.[3][4] While this compound is described as a multifunctional dye for biological experiments, a standardized protocol for its use on fixed tissue samples has not been established.[5][6][7]

These application notes provide a proposed, hypothetical protocol for the use of this compound as a histological stain for formalin-fixed, paraffin-embedded (FFPE) tissue sections. The provided methodologies are based on the general principles of reactive dye chemistry and standard histological techniques.[8][9] Researchers should consider this a starting point for developing a specific and optimized staining protocol for their particular tissue and target of interest.

Principle of Staining

Reactive dyes, like this compound, form covalent bonds with nucleophilic groups present in tissues, such as the amine groups in proteins.[8][10] This covalent interaction is anticipated to result in a highly stable and intense stain that can withstand subsequent processing steps. The specificity of the staining will likely depend on the density and accessibility of these reactive sites within different tissue structures.

Materials and Reagents

-

This compound (C.I. Reactive Yellow 39)

-

Formalin-fixed, paraffin-embedded (FFPE) tissue sections on charged slides

-

Xylene or a xylene substitute

-

Ethanol (B145695) (100%, 95%, 70%)

-

Deionized or distilled water

-

Staining buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)

-

Mounting medium (aqueous or permanent)

-

Coplin jars or a staining rack

-

Microwave or water bath for heat-induced epitope retrieval (optional, for optimization)

Proposed Experimental Protocol

This protocol is a suggested starting point and will likely require optimization for specific applications.

-

Deparaffinization and Rehydration:

-

Immerse slides in two changes of xylene for 5 minutes each.

-

Transfer slides through two changes of 100% ethanol for 3 minutes each.

-

Hydrate sections by sequential immersion in 95% ethanol and 70% ethanol for 3 minutes each.

-

Rinse slides in running tap water for 5 minutes.

-

Finally, rinse in distilled water.

-

-

Staining with this compound:

-

Prepare a stock solution of this compound (e.g., 1% w/v in distilled water).

-

Dilute the stock solution in the desired staining buffer to the working concentration (see Table 1 for suggested starting points).

-

Immerse the slides in the this compound staining solution.

-

Incubate at the selected temperature and for the desired duration (see Table 1 for suggested starting points).

-

-

Washing and Differentiation:

-

Rinse the slides briefly in the staining buffer to remove excess stain.

-

If differentiation is necessary to reduce background staining, a brief rinse in a slightly acidic or basic solution could be tested. The optimal differentiation solution will need to be determined empirically.

-

-

Dehydration and Mounting:

-

Dehydrate the sections through graded ethanols (70%, 95%, and two changes of 100%) for 3 minutes each.

-

Clear the sections in two changes of xylene for 5 minutes each.

-

Mount the coverslip with a permanent mounting medium.

-

Data Presentation: Optimization Parameters

The following tables provide hypothetical starting ranges for the key parameters that will require optimization for successful staining with this compound.

| Parameter | Range to Test | Rationale |

| This compound Concentration | 0.01% - 0.5% (w/v) | To determine the optimal balance between staining intensity and background. |

| Staining Buffer pH | 6.0 - 8.5 | The pH can influence the reactivity of the dye and the charge of tissue components.[11] |

| Incubation Time | 10 - 60 minutes | To achieve sufficient staining without overstaining. |

| Incubation Temperature | Room Temperature - 60°C | Increased temperature can enhance the rate of the reaction.[11] |

Table 1: Suggested Starting Ranges for Optimization of this compound Staining.

| Staining Outcome | Possible Cause | Suggested Solution |

| Weak or No Staining | - Inactive dye- Suboptimal pH- Insufficient incubation time/temperature- Low concentration of reactive sites in the tissue | - Use fresh dye solution- Test a range of pH values- Increase incubation time and/or temperature- Consider an antigen retrieval-like step to unmask reactive sites |

| High Background Staining | - Dye concentration too high- Inadequate washing- Non-specific binding | - Decrease dye concentration- Increase washing time or use a different wash buffer- Add a blocking step (e.g., with a non-reactive protein solution) before staining |

| Uneven Staining | - Incomplete deparaffinization- Air bubbles trapped on the slide- Uneven application of the staining solution | - Ensure complete removal of paraffin- Carefully apply coverslips or immerse slides fully- Use a staining rack for even immersion |

Table 2: Troubleshooting Guide for this compound Staining.

Visualizations

Caption: A flowchart illustrating the proposed experimental workflow for staining fixed tissue sections with this compound.

Caption: A decision tree diagram to guide troubleshooting of the proposed this compound staining protocol.

References

- 1. mdpi.com [mdpi.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. benchchem.com [benchchem.com]

- 4. kuhlmann-biomed.de [kuhlmann-biomed.de]

- 5. medchemexpress.com [medchemexpress.com]

- 6. biocat.com [biocat.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. benchchem.com [benchchem.com]

- 9. Histological Stains in the Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tcd.ie [tcd.ie]

- 11. utas.edu.au [utas.edu.au]

Application Notes and Protocols: Lanasol Yellow 4G Working Solution

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanasol Yellow 4G, also known as C.I. Reactive Yellow 39, is a multifunctional reactive dye.[1][2] Its utility spans various fields, from traditional textile dyeing to serving as a tool in biological experiments for observing cellular structures, tracking biomolecules, and evaluating cell functions.[3][4][5] As a reactive dye, it forms a covalent bond with substrates, a characteristic that is harnessed in diverse research and development applications.[6] Proper dissolution and preparation of working solutions are critical for achieving reliable and reproducible experimental outcomes.

This document provides detailed protocols for the preparation of this compound solutions, data on its solubility, and guidelines for storage.

Chemical and Physical Properties

Quantitative Data Summary

For ease of reference, the following table summarizes the key quantitative data for preparing this compound solutions.

| Parameter | Value & Conditions | Source(s) |

| Aqueous Solubility | 100 g/L in water at 90°C | [1] |

| Recommended pH (Dyeing) | Acid bath: pH 5.0 - 7.0 (for exhaustion) | [1][6] |

| Recommended pH (Fixation) | Alkaline: pH 8.5 - 11.0 (for covalent bonding) | [1][8] |

| Storage (Powder) | Store in a dry, dark, and ventilated place in a closed container. | [9] |

| Storage (Solution) | Aqueous solutions are prone to hydrolysis, especially under alkaline conditions. Prepare fresh, particularly if alkali has been added.[8][10][11] |

Experimental Protocols

Safety Precautions

-

Inhalation: Inhalation of reactive dye dust can be hazardous. Always handle the powder in a well-ventilated area or in a fume hood and wear a protective mask.[9][10]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves (long, impervious), safety glasses or a face shield, and a lab coat.[9]

-

Handling: Avoid contact with skin and eyes.[9]

Protocol for Preparing an Aqueous Stock Solution (e.g., 10 mg/mL)

This protocol describes the preparation of a concentrated stock solution that can be diluted for various applications.

Materials:

-

This compound powder

-

High-purity deionized (DI) or distilled water (ddH₂O)

-

Glass beaker or flask

-

Magnetic stirrer and stir bar

-

Warming plate

-

Volumetric flask

Procedure:

-

Weighing: Accurately weigh the desired amount of this compound powder. For 10 mL of a 10 mg/mL solution, weigh 100 mg of the powder.

-

Pasting: Transfer the powder to a beaker. Add a small amount of room temperature DI water (e.g., 1-2 mL) and mix to form a smooth, uniform paste. This prevents the formation of clumps when adding a larger volume of solvent.[6]

-

Dissolution: Place the beaker on a magnetic stirrer. Gradually add approximately 8 mL of DI water while stirring continuously.

-

Warming: Gently warm the solution to 50-80°C while stirring.[6] Do not boil. The solubility of this compound significantly increases with temperature.[1]

-

Cooling & pH Adjustment: Once the dye is fully dissolved, remove the beaker from the heat and allow it to cool to room temperature. If a specific pH is required for stability or the intended application, adjust it at this stage. For a neutral stock solution, check the pH and adjust to ~7.0 if necessary using dilute acid or base.

-

Final Volume: Transfer the solution to a 10 mL volumetric flask. Rinse the beaker with a small amount of DI water and add it to the flask to ensure a complete transfer. Add DI water to the 10 mL mark.

-

Storage: Store the stock solution in a dark container, protected from light. For short-term storage, refrigeration at 4°C is recommended. Due to the risk of hydrolysis, long-term storage is not advised; preparing fresh solutions is best practice.[8]

Protocol for Preparing a Working Solution

The preparation of a final working solution is highly dependent on the specific application (e.g., protein labeling, cell staining, fabric dyeing). The key step is the reaction of the dye with the substrate, which is typically initiated under alkaline conditions.

Materials:

-

This compound stock solution

-

Appropriate buffer for the experiment (e.g., Phosphate-Buffered Saline (PBS), Sodium Bicarbonate buffer)

-